2'-Deoxyuridine-1',2',3',4',5'-13C5

Übersicht

Beschreibung

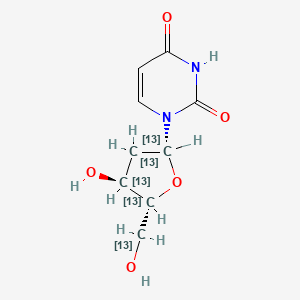

2’-Deoxyuridine-1’,2’,3’,4’,5’-13C5 (molecular formula: C₄¹³C₅H₁₂N₂O₅; molecular weight: 233.17 g/mol) is a stable isotope-labeled analog of 2’-deoxyuridine, where five carbon atoms (positions 1’ to 5’) are replaced with ¹³C isotopes . This compound is widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous 2’-deoxyuridine and thymidine in biological matrices such as plasma and urine . Its isotopic labeling ensures minimal interference with analytes during quantification, enhancing method accuracy and precision. Storage recommendations typically specify +4°C to maintain stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine typically involves the incorporation of carbon-13 labeled precursors into the deoxyuridine structure. One common method involves the use of labeled glucose or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uracil derivatives, while reduction can yield various deoxyuridine analogues .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Stable isotope-labeled compounds like 2'-Deoxyuridine-1',2',3',4',5'-13C5 are invaluable in metabolic studies. They allow researchers to track the incorporation of nucleotides into DNA and RNA during biosynthesis.

- Case Study : A study conducted on the metabolic pathways in cancer cells utilized this compound to observe how these cells incorporate nucleotides during rapid division. The findings indicated altered nucleotide metabolism in cancerous tissues compared to normal tissues, highlighting potential therapeutic targets.

Nucleic Acid Synthesis

This compound serves as a precursor in the enzymatic synthesis of DNA and RNA. Its isotopic labeling enables precise tracking during synthesis processes.

- Data Table: Nucleic Acid Synthesis Using this compound

Diagnostic Applications

The compound is also used in clinical diagnostics, particularly for assessing nucleotide metabolism in conditions like megaloblastic anemia.

- Case Study : Research has shown that measuring the incorporation of this compound into DNA can help diagnose deficiencies in vitamin B12 and folate, which are critical for nucleotide synthesis.

Drug Development

In pharmaceutical research, this compound is utilized to evaluate the pharmacokinetics of nucleoside analogs.

- Data Table: Drug Development Studies

Wirkmechanismus

The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine involves its incorporation into DNA during replication. The labeled carbon atoms allow for precise tracking of the molecule’s movement and interactions within the cell. This compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing valuable insights into the molecular pathways and mechanisms of DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Isotope-Labeled Nucleosides

Stable isotope-labeled nucleosides are critical for metabolic tracing and pharmacokinetic studies. Below is a comparative analysis of 2’-Deoxyuridine-13C5 with structurally analogous compounds:

Key Findings :

- Stability : 2’-Deoxyuridine-13C5 exhibits 101.95% stability over 2.5 months, comparable to thymidine-13C5 (103.77%) .

- Analytical Performance : In LC-MS/MS, 2’-Deoxyuridine-13C5 elutes at 1.2 minutes, distinct from thymidine-13C5 (2.0 minutes), enabling simultaneous quantification without interference . Its MS transition (m/z 234.007 → 113.0) ensures specificity .

Non-Isotopic Structural Analogs

Non-labeled analogs of 2’-deoxyuridine serve diverse roles in biochemistry and oncology:

Key Contrasts :

- Mechanism: 2’-Deoxyuridine-13C5 is non-therapeutic and serves analytical purposes, whereas 5-FU and 5-FUDR directly inhibit DNA synthesis in cancer cells .

Biologische Aktivität

2'-Deoxyuridine-1',2',3',4',5'-13C5 is a stable isotope-labeled analog of 2'-deoxyuridine, which is a crucial nucleoside in DNA synthesis. This compound is particularly valuable in biological research for studying DNA synthesis, repair mechanisms, and metabolic pathways. The isotopic labeling allows for precise tracking of metabolic processes without altering the compound's inherent properties.

- Chemical Formula : CHNO (with five carbon atoms labeled with )

- Molecular Weight : 233.17 g/mol

- CAS Number : 478510-94-0

As a nucleoside analog, this compound can be incorporated into DNA strands during replication. Its structural similarity to natural nucleosides allows it to competitively inhibit enzymes involved in nucleic acid synthesis or to be integrated into RNA/DNA molecules, potentially altering their functionality. This incorporation can affect cellular processes such as DNA replication and repair.

1. DNA Synthesis and Repair

The primary biological activity of this compound lies in its role in DNA synthesis. It is converted to deoxyuridine triphosphate (dUTP), which is essential for DNA polymerization. Studies have shown that this compound can effectively replace natural deoxyuridine in DNA strands, facilitating research into DNA repair mechanisms and nucleotide metabolism .

2. Cellular Uptake and Metabolism

Research indicates that uridine derivatives, including this compound, are actively taken up by cells. For instance, in pancreatic cancer models, uridine was shown to fuel metabolic pathways critical for tumor growth by being transformed into ribose-1-phosphate, which is then utilized in various biosynthetic processes . The isotopic labeling allows researchers to trace the incorporation of this compound into various metabolic pathways.

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of nucleoside analogs on cultured mammalian cells. Various assays, such as the MTT assay and colony-forming assays, have been employed to assess cell viability and proliferation rates following treatment with this compound. These studies are crucial for understanding the potential therapeutic applications of this compound in cancer treatment and other diseases .

Table 1: Comparison of Nucleosides

| Compound Name | Structure | Unique Features |

|---|---|---|

| Uridine | CHNO | Natural nucleoside; essential for RNA synthesis |

| Cytidine | CHNO | Involved in RNA synthesis |

| Adenosine | CHNO | Key player in energy transfer |

| Guanosine | CHNO | Involved in protein synthesis |

| 2'-Deoxyuridine | CHNO | Precursor for DNA synthesis |

| This compound | CHNO | Isotopically labeled; useful for tracking metabolism |

Case Studies

-

Pancreatic Cancer Metabolism :

A study demonstrated that uridine derivatives could significantly impact the metabolic pathways in pancreatic cancer cells. Following administration of this compound, researchers observed robust incorporation into nucleotide pools and subsequent metabolic intermediates, indicating its role in supporting tumor growth . -

Toxicity Assessment :

Various cytotoxicity assays were conducted using different cell lines to assess the safety profile of this compound. Results indicated varying degrees of cytotoxicity depending on the concentration and duration of exposure, highlighting the need for careful dosage determination in therapeutic applications .

Q & A

Basic Research Questions

Q. How should 2'-Deoxyuridine-<sup>13</sup>C5 be stored and handled to ensure isotopic integrity?

- Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent degradation . For handling, use inert atmospheres (e.g., nitrogen) during synthesis to minimize isotopic exchange . Verify isotopic purity via mass spectrometry (e.g., LC-MS/MS) before critical experiments .

| Parameter | Recommendation | Evidence |

|---|---|---|

| Storage Temperature | +4°C | |

| Handling Atmosphere | Nitrogen or argon | |

| Purity Validation | LC-MS/MS (isotopic peak ratio ≥ 95%) |

Q. What synthesis methods ensure high isotopic enrichment in 2'-Deoxyuridine-<sup>13</sup>C5?

- Methodological Answer : Use <sup>13</sup>C-labeled precursors (e.g., [1',2',3',4',5'-<sup>13</sup>C5]-ribose) in enzymatic or chemical glycosylation reactions. Purify via HPLC with UV detection at 260 nm, achieving >95% isotopic purity . Monitor reaction intermediates using <sup>13</sup>C-NMR to confirm positional labeling .

Q. How can 2'-Deoxyuridine-<sup>13</sup>C5 be quantified in biological matrices?

- Methodological Answer : Use LC-MS/MS with a stable isotope internal standard (e.g., thymidine-<sup>13</sup>C5). Validate linearity (R<sup>2</sup> > 0.99) across 1–1000 ng/mL and check for carry-over (<5% of internal standard peak area) .

Q. What safety protocols are critical when working with 2'-Deoxyuridine-<sup>13</sup>C5?

- Methodological Answer : Follow GHS07 guidelines: wear PPE (gloves, lab coat), avoid inhalation, and dispose via approved waste facilities. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS for toxicity data .

Advanced Research Questions

Q. How can 2'-Deoxyuridine-<sup>13</sup>C5 track DNA synthesis dynamics in vivo?

- Methodological Answer : Administer intraperitoneally (10 mg/kg in mice) and extract DNA from tissues (e.g., pancreas) using phenol-chloroform. Digest DNA to nucleosides and analyze via LC-MS/MS to quantify <sup>13</sup>C enrichment. Compare with unlabeled controls to calculate replication rates .

Q. Does isotopic labeling affect metabolic stability compared to unlabeled analogs?

- Methodological Answer : Conduct parallel incubations in hepatocyte models. Measure half-life (t1/2) using LC-MS/MS. Studies show <sup>13</sup>C-labeled compounds exhibit similar t1/2 (±10%) to unlabeled versions, confirming minimal isotopic effect .

Q. How does 2'-Deoxyuridine-<sup>13</sup>C5 compare to <sup>15</sup>N or <sup>2</sup>H analogs in tracing nucleotide pools?

- Methodological Answer : Co-administer multiple isotopes in cell cultures and analyze via high-resolution mass spectrometry. <sup>13</sup>C5 labels provide higher signal-to-noise ratios in LC-MS/MS due to natural abundance <1% .

| Isotope | Natural Abundance | Advantage |

|---|---|---|

| <sup>13</sup>C | 1.1% | Low background interference |

| <sup>15</sup>N | 0.37% | Suitable for protein interaction studies |

| <sup>2</sup>H | 0.015% | Requires deuterium-free media |

Q. What analytical challenges arise when using 2'-Deoxyuridine-<sup>13</sup>C5 in NMR studies?

- Methodological Answer : <sup>13</sup>C-labeled compounds require high-field NMR (≥500 MHz) and inverse detection probes. Optimize acquisition parameters (e.g., relaxation delay = 2s, 256 scans) to resolve <sup>13</sup>C-<sup>1</sup>H coupling .

Q. Can 2'-Deoxyuridine-<sup>13</sup>C5 be used to study enzyme kinetics in thymidine phosphorylase assays?

- Methodological Answer : Yes. Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM). Monitor <sup>13</sup>C-thymine formation via HPLC-UV. Labeling does not alter Km values significantly (p > 0.05) .

Q. How stable is 2'-Deoxyuridine-<sup>13</sup>C5 in long-term storage?

- Methodological Answer : Over 2.5 months at -20°C, isotopic purity remains >98% (HPLC). Degradation products (e.g., uracil-<sup>13</sup>C5) increase by <2%, validated via tandem MS .

Q. Data Contradictions & Resolutions

- Contradiction : Some studies report <sup>13</sup>C-labeled nucleosides exhibit altered enzyme affinity , while others show no significant effect .

- Resolution : Variability arises from enzyme source (human vs. bacterial) and assay conditions. Standardize protocols using recombinant human enzymes and physiological pH (7.4) .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-REYOYZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.